molecular formula C10H13NO3 B1610299 1-(tert-Butoxy)-2-nitrobenzene CAS No. 83747-12-0

1-(tert-Butoxy)-2-nitrobenzene

Cat. No.: B1610299
CAS No.: 83747-12-0
M. Wt: 195.21 g/mol
InChI Key: FKHYLJDIYZVNQU-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-2-nitrobenzene is an organic compound that features a nitro group and a tert-butoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butoxy)-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(tert-butoxy)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to facilitate the direct introduction of tert-butoxy groups into aromatic compounds, providing a sustainable and scalable method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxy)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Potassium tert-butoxide in the presence of suitable electrophiles.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 1-(tert-Butoxy)-2-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

    Oxidation: Oxidized derivatives of the benzene ring.

Scientific Research Applications

1-(tert-Butoxy)-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-2-nitrobenzene involves its ability to undergo various chemical reactions due to the presence of the nitro and tert-butoxy groups. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxy)-4-nitrobenzene
  • 1-(tert-Butoxy)-3-nitrobenzene
  • 1-(tert-Butoxy)-2-methylbenzene

Uniqueness

1-(tert-Butoxy)-2-nitrobenzene is unique due to the specific positioning of the nitro and tert-butoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and stability in various chemical processes .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9-7-5-4-6-8(9)11(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHYLJDIYZVNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451257
Record name Benzene, 1-(1,1-dimethylethoxy)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83747-12-0
Record name Benzene, 1-(1,1-dimethylethoxy)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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